molecular formula C10H14OSi B3246595 3-(Trimethylsilyl)benzaldehyde CAS No. 17887-54-6

3-(Trimethylsilyl)benzaldehyde

Cat. No. B3246595
CAS RN: 17887-54-6
M. Wt: 178.3 g/mol
InChI Key: ZNFLHCKSMCSEGW-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H14OSi . It has an average mass of 178.303 Da and a monoisotopic mass of 178.081390 Da .


Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)benzaldehyde involves the reaction of 3-bromobenzaldehyde with palladium (II) chloride, triphenylphosphine, copper(I) iodide, and trimethylsilyl ethene . The reaction mixture is stirred at reflux for six hours before cooling to room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Trimethylsilyl)benzaldehyde consists of a benzaldehyde group with a trimethylsilyl group attached to the 3rd carbon . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

The trimethylsilyl group in 3-(Trimethylsilyl)benzaldehyde is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Physical And Chemical Properties Analysis

3-(Trimethylsilyl)benzaldehyde, like other aldehydes and ketones, contains a carbonyl group - a carbon-oxygen double bond . The oxygen atom is more electronegative than carbon, which makes the carbon-oxygen double bond highly polar .

Scientific Research Applications

Asymmetric Cyanohydrin Synthesis

3-(Trimethylsilyl)benzaldehyde has been used in research exploring the asymmetric addition of trimethylsilyl cyanide to benzaldehyde, employing various aluminum-based catalysts. This process is significant in organic chemistry, particularly for the synthesis of cyanohydrin, which is important in the preparation of various organic compounds (North, Villuendas, & Williamson, 2010).

Interaction with Oxygen and Nitrogen Bases

Research has focused on the binding interaction of the trimethylsilyl cation with different oxygen and nitrogen bases, including benzaldehydes. This investigation provides insights into the gas-phase basicities and the effects of various substituents on these bases, which are crucial for understanding reactions in organic chemistry (Mustanir, Shimada, Ohta, & Mishima, 2000).

Carbodesilylation Mechanism

The carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism". This research is important for the development of new synthetic routes in organic chemistry, especially involving pyridine derivatives (Effenberger, Krebs, & Willrett, 1992).

Properties and Reactions

The properties of p-(trimethylsilyl)benzaldehyde have been explored, focusing on its reactivity in various qualitative reactions and its potential in synthesizing silicon-containing dyes (Dolgov, Glushkova, & Kharitonov, 1960).

Chiral Catalysis

Studies have been conducted on the use of chiral Ti(IV) salen complexes for catalyzing the asymmetric trimethylsilylcyanation of benzaldehyde. This research contributes to the field of asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceuticals (Joo-Ho Kim & Geonjoong Kim, 2004).

Enantioselectivity Enhancement

Research on trimethylsilyl substitutions of fenchyl alcohols has shown increased reactivities and enantioselectivities in reactions with benzaldehyde, underscoring the importance of structural modifications in organic synthesis for enhancing enantioselectivity (Goldfuss, Steigelmann, & Rominger, 2000).

Cyclization Mechanisms

The cyclization of o-(trimethylsilylethynyl)styrenes to indenes, promoted by diisobutylaluminum hydride, has been studied, revealing mechanisms involving hydroalumination and carboalumination, critical for synthetic organic chemistry (Kinoshita, Hirai, & Miura, 2014).

Safety And Hazards

3-(Trimethylsilyl)benzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

properties

IUPAC Name

3-trimethylsilylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFLHCKSMCSEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)benzaldehyde

Synthesis routes and methods I

Procedure details

To a solution of 5 g (21.89 mmol) of 1-bromo-3-trimethylsilylbenzene prepared according to the protocol described in the preceding step, in 40 mL of anhydrous Et2O, cooled to 0° C. and maintained under a nitrogen atmosphere, are added dropwise, with stirring and over 30 minutes, 16.36 mL (26.18 mmol) of BuLi (1.6M/hexane). Stirring is continued at 0° C. for a further 30 minutes, and the mixture is then maintained at room temperature for 90 minutes. 2.69 mL (34.91 mmol) of DMF, diluted with 17 mL of anhydrous Et2O, are then introduced into the reaction mixture. After stirring for 3 hours at room temperature, the reaction mixture is hydrolysed at 0° C. by successive addition of 10 mL of concentrated HCl solution and 100 mL of water. The product is extracted with 3×50 mL of CH2Cl2. The combined organic phases are washed with 100 mL of water, dried over Na2SO4, filtered and evaporated under reduced pressure. The crude reaction product is purified by flash chromatography on a column of silica gel, eluting with a gradient of from 10 to 20% of CH2Cl2 in heptane to give 1.82 g of the expected 3-trimethylsilylbenzaldehyde in the form of a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 3-trimethylsilylbenzylalcohol (3.60 g, 20 mmol) and pyridium dichromate (11.29 g, 30 mmol) in dichloromethane (60 ml) at 0° C. was added 3 Å molecular sieve powder (16 g) and anhydrous acetic acid (2 ml). Then the reaction was allowed to react 30 min at room temperature, stirred 20 min with celite (10 g), filtered and evaporated under reduced pressure. The residue was treated with diethyl ether (50 ml), filtered through MgSO4 and concentrated. 3-trimethylsilylbenzaldehyde was purified by distillation.
Name
3-trimethylsilylbenzylalcohol
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
pyridium dichromate
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

16.36 ml (26.18 mmol) of BuLi (1.6N/hexane) are added dropwise, with stirring and over 30 min, to a solution of 5 g (21.89 mmol) of 1-bromo-3-trimethylsilylbenzene prepared according to the protocol described in stage 3.1, in 40 ml of anhydrous Et2O, cooled to 0° C. and maintained under a nitrogen atmosphere. The stirring is continued at 0° C. for a further 30 min, and then maintained at ambient temperature for 90 min. 2.69 ml (34.91 mmol) of DMF, diluted in 17 ml of anhydrous Et2O, are subsequently introduced into the reaction mixture. After stirring for 3 h at ambient temperature, the reaction mixture is hydrolysed at 0° C. by successive additions of 10 ml of a concentrated HCl solution and 100 ml of water. The product is extracted with 3×50 ml of CH2Cl2. The combined organic phases are washed with 100 ml of water, dried over Na2SO4, filtered and evaporated under reduced pressure. The reaction crude is purified by flash chromatography on a silica gel column, elution being carried out with a gradient of 10 to 20% of CH2Cl2 in heptane, to give 1.82 g of expected 3-trimethylsilyl-benzaldehyde in the form of a yellow oil.
Name
Quantity
16.36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
12
Citations
MD Perera, CB Aakeröy - New Journal of Chemistry, 2019 - pubs.rsc.org
… To a one-neck round-bottom flask equipped with a stir bar, 3-trimethylsilyl benzaldehyde (1.4 g, 6.9 mmol) and 0.87 g (6.9 mmol) of silverfluoride were added followed by the addition of …
Number of citations: 28 pubs.rsc.org
N Nomura, R Ishii, Y Yamamoto… - Chemistry–A European …, 2007 - Wiley Online Library
Highly isotactic polylactide or poly(lactic acid) is synthesized in a ring‐opening polymerization (ROP) of racemic lactide with achiral salen– and homosalen–aluminum complexes (…
LJ Baldwin - 1983 - search.proquest.com
Since the singlet and triplet nitrene products of the photolysis of 3-(2-azidophenylmethylene)-4, 5-dihydro-2 (3H)-furanone are known, the substituent effects on this photolysis were …
Number of citations: 2 search.proquest.com
K Okuda, K Nishikawa, H Fukuda, Y Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
The activity of cis-cinnamic acid (cis-CA), one of the allelochemicals, in plants is very similar to that of indole-3-acetic acid (IAA), a natural auxin, and thus cis-CA has long been believed …
Number of citations: 9 www.jstage.jst.go.jp
DER Mcausland - 2014 - research.manchester.ac.uk
Arynes are didehydro aromatic species, the simplest and most well known of which is ortho-benzyne. The transient formation of these highly unstable reactive intermediates, though not …
Number of citations: 4 research.manchester.ac.uk
AM Feinberg - 2017 - search.proquest.com
Chapter I. The fragmentation mechanisms of aryltrialkylsilane and aryltrialkylgermane cation radicals were investigated. Nanosecond transient absorption spectroscopy (NTAS) of the …
Number of citations: 3 search.proquest.com
GE Hutson - 2010 - search.proquest.com
Chiral metal salen complexes are a family of kinetically non-labile catalysts that have been utilized in a number of enantioselective reaction. This thesis discusses the development of …
Number of citations: 2 search.proquest.com
O Rasheed - 2016 - search.proquest.com
Further investigations intending illucidate the mechanism of a newly discovered redox-alkylation reaction of azo dyes are presented. Preliminary results indicate that this reaction most …
Number of citations: 1 search.proquest.com
H Sellner, E Chapeau, P Furet, M Voegtle… - …, 2023 - Wiley Online Library
The inhibition of the YAP‐TEAD protein‐protein interaction constitutes a promising therapeutic approach for the treatment of cancers linked to the dysregulation of the Hippo signaling …
E Iodination - thieme-connect.com
The substitution of a hydrogen atom on an arene by iodine, or the replacement of an existing functional group by iodide are two approaches that are widely used in the synthesis of …
Number of citations: 0 www.thieme-connect.com

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